![molecular formula C16H12N4 B14638030 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- CAS No. 56807-24-0](/img/structure/B14638030.png)
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- is a tricyclic-fused heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound is part of the broader class of indole-based 2-aminopyrimidines, which are known for their diverse pharmacological properties, including antimalarial, antitumor, and kinase inhibitory activities .
Méthodes De Préparation
The synthesis of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be achieved through various synthetic routes. One common method involves the annulation reaction between 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using potassium hydroxide as the base in refluxing ethanol medium . This method is favored for its mild and economical reaction conditions, as well as its minimal environmental impact.
Another approach involves the three-component one-pot reaction of 1-methylindolin-2-one, acetophenone, and urea using potassium fluoride-alumina as a catalyst . This method is efficient and yields the desired compound with high purity.
Analyse Des Réactions Chimiques
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are functionalized derivatives that can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including antimalarial and antitumor properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor by binding to the active site of protein kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be compared with other similar compounds, such as:
4-phenyl-5H-pyrimido[5,4-b]indol-2-amine: This compound has a similar structural framework but differs in the position of the phenyl group.
2-chloropyrimidoindole derivatives: These compounds have functional groups like morpholino, azido, and cyano, which impart different chemical properties.
The uniqueness of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- lies in its specific structural arrangement and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
56807-24-0 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16/h1-9H,(H3,17,18,19,20) |
Clé InChI |
LLZVGCZCFWZSIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


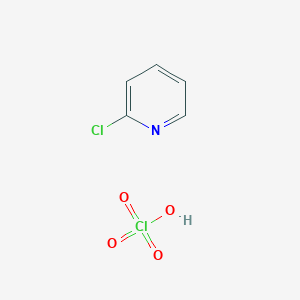

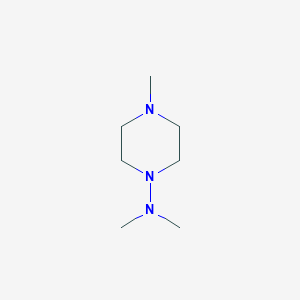
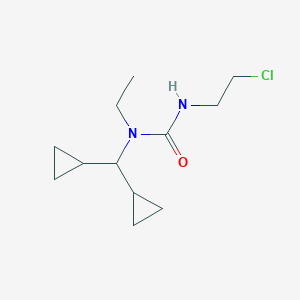

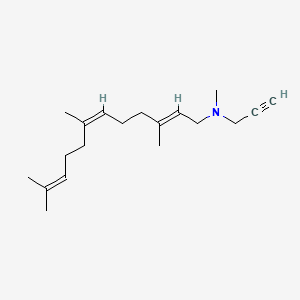

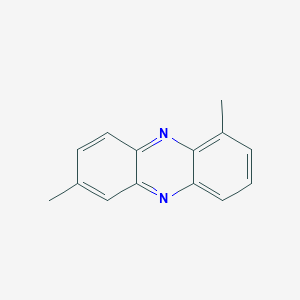


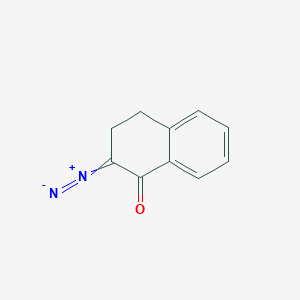

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
